molecular formula C8H5ClN2 B1265817 6-Chloroquinoxaline CAS No. 5448-43-1

6-Chloroquinoxaline

Cat. No. B1265817
CAS RN: 5448-43-1
M. Wt: 164.59 g/mol
InChI Key: HOOMNCITVCXDTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloroquinoxaline and its derivatives has been explored through various methods. For instance, 2,3-Dichloroquinoxaline and its derivatives have been used to yield various 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives (Obafemi & Pfleiderer, 2004). Another study discusses the synthesis of 1,4-Dibenzyl-6-chloro­quinoxaline-2,3(1H,4H)-dione and its crystalline structure (Janati et al., 2017).

Molecular Structure Analysis

The molecular structure of 6-Chloroquinoxaline derivatives has been studied extensively. For example, the crystal structure of 1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione reveals a planar quinoxaline ring system with specific dihedral angles with its substituents, contributing to its unique properties (Janati et al., 2017).

Chemical Reactions and Properties

Various chemical reactions involving 6-Chloroquinoxaline have been documented. The reactions of 3-chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline with pyridine, for instance, led to the formation of zwitterionic structures, indicating its reactive nature (Obafemi & Pfleiderer, 2004).

Physical Properties Analysis

The physical properties of 6-Chloroquinoxaline derivatives, such as their crystalline structures and intermolecular interactions, have been a subject of research. For instance, the crystallization of 1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione in two independent molecules in the unit cell and its three-dimensional network formation through weak hydrogen bonds and π–π stacking interactions have been studied (Janati et al., 2017).

Chemical Properties Analysis

The chemical properties of 6-Chloroquinoxaline, such as reactivity and the formation of derivatives, have been analyzed in various studies. The work by Obafemi and Pfleiderer (2004) details the synthesis of derivatives through reactions with malononitrile and ethyl cyanoacetate, showcasing the compound's versatility in forming different chemical structures (Obafemi & Pfleiderer, 2004).

Scientific Research Applications

Antimicrobial and Anticancer Properties

6-Chloroquinoxaline has shown promising results in the realm of antimicrobial and anticancer applications. Podila and Omprakash (2020) synthesized new derivatives of N-(3-chloroquinoxalin-2-yl)acridin-9-amine, which exhibited significant activity against bacterial strains and cancer cells (Podila & Omprakash, 2020). Similarly, Abu-Hashem, Gouda, and Badria (2010) developed new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives that demonstrated notable analgesic and anti-inflammatory activities (Abu-Hashem et al., 2010).

Synthesis for Biological Studies

The synthesis of 6-Chloroquinoxaline derivatives has been explored for further biological studies. Lee et al. (2013) developed synthetic routes for 2,3-disubstituted 6-aminoquinoxalines with regioselective substitutions, aiming at their potential use in anti-cancer studies (Lee et al., 2013).

Pharmacological Properties

Janati et al. (2021) synthesized new structural motifs containing the quinoxaline nucleus, including 6-chloroquinoxaline-2,3(1H, 4H)-dione, and tested them for their antibacterial effects against various bacterial strains (Janati et al., 2021). Babu et al. (2020) also developed an efficient synthesis method for 2-substituted-6-Chloroquinoxalines, which exhibited good antibacterial activities (Babu et al., 2020).

Topoisomerase II Inhibition

Gao et al. (2000) identified Chloroquinoxaline sulfonamide as a poison for topoisomerase IIα/β, which is significant for its potential use in cancer therapy, as it causes double-stranded breaks in DNA and apoptosis (Gao et al., 2000).

Safety And Hazards

6-Chloroquinoxaline is harmful if swallowed and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Quinoxaline derivatives, including 6-Chloroquinoxaline, have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . Therefore, they have the potential to be developed as lead compounds for a wide variety of diseases .

properties

IUPAC Name

6-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOMNCITVCXDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202883
Record name Quinoxaline, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinoxaline

CAS RN

5448-43-1
Record name Quinoxaline, 6-chloro-
Source ChemIDplus
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Record name 6-Chloroquinoxaline
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Record name Quinoxaline, 6-chloro-
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Record name 5448-43-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
A El Janati, H Еlmsеllеm, YK Rodi… - Int. J. Corros. Scale …, 2020 - researchgate.net
The use of acids, salts and alkaline materials in solutions in industrial applications cause extensive severe corrosion of metals, which prompt tremendous financial misfortunes. These …
Number of citations: 8 www.researchgate.net
A El Janati, Y Kandri Rodi, JP Jasinski, M Kaur… - IUCrData, 2017 - iucrdata.iucr.org
… The 6-chloroquinoxaline-2,3(1H,4H)-dione ring system is essentially planar. The dihedral angles between the mean planes of the 6-chloroquinoxaline-2,3(1H,4H)-dione ring and the …
Number of citations: 2 iucrdata.iucr.org
HR Moreno, HP Schultz - Journal of Medicinal Chemistry, 1970 - ACS Publications
… Henseke and Jacobi6 described theunequivocal, but lengthy, preparation of 2-methyl-6-chloroquinoxaline. Modification of a portion of their work enabled relatively easy preparation of …
Number of citations: 5 pubs.acs.org
A El Janati, YK Rodi, H Elmsellem… - J. Mater …, 2016 - jmaterenvironsci.com
In the present study, the effectiveness of 6-chloroquinoxaline-2, 3 (1H, 4H)-dione (P2) on the corrosion inhibition of mild steel in 1 mol L-1 HCl has been analyzed using weight loss …
Number of citations: 10 www.jmaterenvironsci.com
I Tankov, R Yankova, P Shestakova… - Journal of Chemical …, 2021 - journal.uctm.edu
… in the 6-chloroquinoxaline-2,3-dione fragment [54]. Gu and co-… 1C) contains additional infrared bands assigned to in the 6-chloroquinoxaline… in the 6-chloroquinoxaline-2,3dione section. …
Number of citations: 2 journal.uctm.edu
A El Janati, I Tankov, R Yankova, YK Rodi… - Journal of Chemical …, 2021 - journal.uctm.edu
… 6-chloroquinoxaline2,3(1H,4H)-dione The title compound synthesis includes a prepreparation of 6-chloroquinoxaline… 2.24 mmol) is added to a solution of 6-chloroquinoxaline2,3(1H,4H)…
Number of citations: 3 journal.uctm.edu
SB Said, FZ El-Ablack, HM Elbeheiry - Journal of the Brazilian …, 2018 - SciELO Brasil
… This study describes the design, synthesis and characterization of some novel 6-chloroquinoxaline 1,4-dioxide derivatives. The starting material 6-chloro-3-(ethoxycarbonyl)-2-…
Number of citations: 3 www.scielo.br
PJG Cornelissen, GMJB Van Henegouwen… - International Journal of …, 1979 - Elsevier
… and i~-Ic in 2-methylamino-6-chloroquinoxaline). The fact that the signals of these protons … -benzoyl-6chloroquinoxaline, but also for quinoxaline, 6-chloroquinoxaline and quinoxaline-…
Number of citations: 33 www.sciencedirect.com
T Hirayama, N Yamada, M Nohara… - Journal of the Science …, 1984 - Wiley Online Library
… the chromatogram of 6-chloroquinoxaline derivatives was … 6-chloroquinoxaline derivatives from aqueous reaction mixture, after Nojima et al. lo and the recoveries of 6-chloroquinoxaline …
Number of citations: 25 onlinelibrary.wiley.com
A El Janati, Y Kandri Rodi, JP Jasinski, M Kaur… - IUCrData, 2017 - iucrdata.iucr.org
In the title compound, C12H13ClN2O2, the terminal C atoms of the ethyl groups deviate from the mean plane of the quinoxaline-2,3(1H,4H)-dione ring (rms deviation = 0.016 Å) in …
Number of citations: 1 iucrdata.iucr.org

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